4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring, a pyrrolidinone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps. One common method involves the reaction of 3-chlorophenylpiperazine with a suitable carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
What sets 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24ClN3O2 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H24ClN3O2/c1-16-5-7-19(8-6-16)26-15-17(13-21(26)27)22(28)25-11-9-24(10-12-25)20-4-2-3-18(23)14-20/h2-8,14,17H,9-13,15H2,1H3 |
InChI Key |
BCYAVNDINZRAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.